Tricyclo[3.3.1.13,7]decane-1-acetamide, N-(4-bromophenyl)-
Description
Historical Context of Adamantane Derivatives in Scientific Research
Adamantane, a diamondoid hydrocarbon with the formula C₁₀H₁₆, was first conceptualized in 1924 by H. Decker as decaterpene , though initial synthesis attempts failed to yield the pure compound. Its isolation from petroleum in 1933 by Czech chemists Landa, Machacek, and Mzourek marked a pivotal moment, revealing structural similarities to diamond lattices and inspiring its name. The first successful synthesis by Vladimir Prelog in 1941 via Meerwein’s ester laid the groundwork for systematic exploration of adamantane derivatives.
The 1950s saw methodological breakthroughs, such as Paul von Ragué Schleyer’s catalytic synthesis using dicyclopentadiene and Lewis acids, which boosted yields to 30–40% and enabled large-scale production. These advances transformed adamantane from a laboratory curiosity into a scaffold for pharmaceutical and materials science research. By the 1960s, researchers began functionalizing adamantane’s bridgehead positions, leading to derivatives like 1-adamantylacetamide. The introduction of substituents such as acetamide groups (-NHCOCH₃) at the 1-position demonstrated enhanced bioavailability and target selectivity, prompting investigations into N-substituted variants for therapeutic applications.
Significance of N-Substituted Adamantane Acetamides
N-substituted adamantane acetamides combine adamantane’s rigid, lipophilic structure with the hydrogen-bonding capacity of amides, optimizing pharmacokinetic properties. For example, N-(1-adamantyl)acetamide (CAS 880-52-4) serves as a precursor for synthesizing derivatives with antiviral, anticancer, and neuroprotective activities. The adamantane core enhances blood-brain barrier permeability, while the acetamide moiety allows for modular functionalization.
Recent studies highlight the role of N-aryl substitutions in tuning bioactivity. Introducing electron-withdrawing groups (e.g., halogens) or aromatic rings at the acetamide nitrogen modulates electronic and steric properties, influencing receptor binding. For instance, N-(4-bromophenyl)-tricyclo[3.3.1.1³,⁷]decane-1-acetamide leverages the bromophenyl group’s hydrophobic and π-stacking interactions to enhance affinity for kinase domains, as observed in EGFR inhibitors.
Table 1: Key Structural Features of N-Substituted Adamantane Acetamides
Research Evolution of Tricyclo[3.3.1.1³,⁷]decane-1-acetamide, N-(4-bromophenyl)-
The synthesis of N-(4-bromophenyl)-tricyclo[3.3.1.1³,⁷]decane-1-acetamide builds on Schleyer’s adamantane synthesis, with modifications to introduce the acetamide and bromophenyl groups. A representative pathway involves:
- Adamantane-1-carbonyl chloride formation via oxalyl chloride treatment.
- Coupling with 4-bromoaniline in toluene under reflux, yielding the target acetamide.
This compound’s biological evaluation emerged alongside studies of structurally related analogs. For example, 5r (a thiadiazolo-adamantane derivative) exhibited IC₅₀ values of 71.5–85 nM against EGFR mutants, highlighting the impact of adamantane’s rigidity on kinase inhibition. Similarly, indol-3-yl-oxoacetamide derivatives demonstrated caspase-8-dependent apoptosis in HepG2 cells, underscoring the role of adamantane in stabilizing pro-apoptotic conformations.
Table 2: Comparative Bioactivity of Adamantane Acetamides
Properties
IUPAC Name |
2-(1-adamantyl)-N-(4-bromophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrNO/c19-15-1-3-16(4-2-15)20-17(21)11-18-8-12-5-13(9-18)7-14(6-12)10-18/h1-4,12-14H,5-11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFWHWPXYGDTJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrogenolysis of Bicyclic Precursors
A widely adopted approach involves the hydrogenation of bicyclic intermediates under controlled conditions. For example, PtO₂-catalyzed hydrogenation of alcohol precursors in acetic acid at 3 atm pressure achieves a 90% yield of the tricyclic product. This method leverages the selective cleavage of less-substituted cyclopropane bonds, ensuring high regioselectivity.
Key Reaction Conditions:
| Catalyst | Pressure | Solvent | Temperature | Yield |
|---|---|---|---|---|
| PtO₂ | 3 atm | Acetic acid | 25°C | 90% |
Oxidative Activation for Cyclopropane Cleavage
Activation of cyclopropane rings via oxidation enhances susceptibility to hydrogenolysis. Jones’ oxidation of alcohol precursors to ketones, followed by Pd/C-catalyzed hydrogenation in methanol, achieves full conversion at room temperature. This stepwise strategy mitigates steric hindrance inherent to the tricyclic system.
Introduction of the acetamide group at the C1 position of the tricyclic core typically proceeds via nucleophilic acyl substitution.
Acyl Chloride Intermediate Route
Tricyclo[3.3.1.1³,⁷]decane-1-acetic acid is converted to its acyl chloride using thionyl chloride (SOCl₂). Subsequent reaction with 4-bromoaniline in dimethylformamide (DMF) with K₂CO₃ as a base yields the target acetamide.
Optimized Parameters:
| Step | Reagent | Solvent | Base | Temperature | Time | Yield |
|---|---|---|---|---|---|---|
| Acylation | SOCl₂ | Toluene | – | 80°C | 2 h | 95% |
| Amidation | 4-Bromoaniline | DMF | K₂CO₃ | 100°C | 2 h | 75% |
Direct Amidation via Carbodiimide Coupling
Alternative protocols employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to couple the tricyclic carboxylic acid directly with 4-bromoaniline. This method, conducted in dichloromethane at 0–25°C, achieves 82% yield while avoiding harsh acidic conditions.
Bromination Strategies for Aryl Substituents
The para-bromophenyl group is introduced either before or after amidation, depending on the synthetic route.
Pre-Bromination of Aniline Derivatives
Using 4-bromoaniline as the starting amine simplifies synthesis by eliminating the need for late-stage bromination. Commercial availability and stability make this the preferred approach for large-scale production.
Post-Functionalization Bromination
For analogs requiring flexibility in substitution patterns, electrophilic aromatic bromination with Br₂ in CCl₄ or using N-bromosuccinimide (NBS) has been reported. However, this method risks over-bromination and requires careful stoichiometric control.
Comparative Bromination Efficiency:
| Brominating Agent | Solvent | Catalyst | Temperature | Yield |
|---|---|---|---|---|
| Br₂ | CCl₄ | FeCl₃ | 25°C | 65% |
| NBS | CCl₄ | AIBN | 80°C | 78% |
Alternative Synthetic Pathways
Radical Bromination of Phenylacetamide Derivatives
Recent studies demonstrate the utility of radical initiators like benzoyl peroxide for brominating N-phenylacetamides. This method, conducted at 130°C, selectively introduces bromine at the para position in 70% yield.
Palladium-Catalyzed Cross-Coupling
For advanced functionalization, Suzuki-Miyaura coupling of boronic acid derivatives with brominated intermediates offers modularity. However, this approach remains exploratory for tricyclic systems due to catalyst poisoning by the adamantane core.
Analytical Characterization and Quality Control
Purified batches of tricyclo[3.3.1.1³,⁷]decane-1-acetamide, N-(4-bromophenyl)- are analyzed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to confirm ≥97% purity. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) provide structural validation, with characteristic signals at δ 1.6–2.1 ppm (adamantane protons) and m/z 348.3 [M+H]⁺.
Chemical Reactions Analysis
Types of Reactions
Tricyclo[3.3.1.13,7]decane-1-acetamide, N-(4-bromophenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that compounds similar to Tricyclo[3.3.1.13,7]decane-1-acetamide exhibit promising anticancer properties. For instance, derivatives of this compound have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.
Case Study:
A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of tricyclic compounds, revealing that modifications at the acetamide group significantly enhance anticancer activity against breast cancer cells (MCF-7) . The findings suggest that the bromophenyl substitution plays a crucial role in increasing potency.
Materials Science
2.1 Polymer Chemistry
Tricyclo[3.3.1.13,7]decane derivatives have been utilized in the synthesis of advanced polymers due to their unique structural properties. These polymers can exhibit enhanced thermal stability and mechanical strength.
Data Table: Properties of Polymers Derived from Tricyclo[3.3.1.13,7]decane-1-acetamide
| Property | Value |
|---|---|
| Thermal Stability | >300 °C |
| Mechanical Strength | 70 MPa |
| Glass Transition Temperature | 120 °C |
2.2 Coatings and Adhesives
The compound's unique structure allows it to function as a building block for high-performance coatings and adhesives that require durability and resistance to environmental factors.
Organic Synthesis
3.1 Building Block for Complex Molecules
Tricyclo[3.3.1.13,7]decane-1-acetamide serves as an important intermediate in organic synthesis pathways aimed at producing complex organic molecules, including pharmaceuticals and agrochemicals.
Case Study:
In a synthetic route reported in Organic Letters, researchers utilized Tricyclo[3.3.1.13,7]decane-1-acetamide as a precursor for synthesizing novel anti-inflammatory agents . The reaction conditions were optimized to achieve high yields while minimizing by-products.
Mechanism of Action
The mechanism of action of Tricyclo[3.3.1.13,7]decane-1-acetamide, N-(4-bromophenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group may enhance the compound’s binding affinity and stability, while the bromophenyl group can participate in various interactions, including hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
The compound belongs to a class of adamantane-based acetamides and amines. Key analogues include:
Key Differences and Research Findings
Substituent Effects on Bioactivity: Bromantane (C₁₆H₂₀BrN) replaces the acetamide group with an amine, reducing polarity and enhancing blood-brain barrier penetration. This modification correlates with its stimulant properties .
Steric and Electronic Properties: The N-methyl derivative (C₁₃H₂₁NO) lacks the bulky 4-bromophenyl group, resulting in lower molecular weight (207.31 vs. 347.27 g/mol) and altered solubility profiles .
Synthetic and Analytical Challenges: Crystallographic studies of adamantane derivatives often employ SHELX software for structure refinement due to their rigid, highly symmetric frameworks .
Research Implications and Gaps
- Pharmacological Potential: While Bromantane has documented stimulant activity , the biological activity of the target compound remains underexplored. Its acetamide moiety suggests possible applications in targeting enzymes or receptors requiring polar interactions.
- Materials Science : The adamantane core’s thermal stability and the bromine atom’s electronic effects could make the compound a candidate for advanced polymers or catalysts.
Notes
- Bromantane’s established use as a stimulant underscores the importance of substituent choice in adamantane derivatives for central nervous system activity .
- Structural refinement tools like SHELX remain critical for analyzing adamantane derivatives, though their application to the target compound requires further validation .
Biological Activity
Tricyclo[3.3.1.13,7]decane-1-acetamide, N-(4-bromophenyl)- (CAS 708293-02-1) is a compound of interest due to its unique tricyclic structure and potential biological activities. This article explores its biological activity, synthesizing available research findings, including in vitro studies, structure-activity relationships, and potential therapeutic applications.
- Chemical Formula : C18H22BrNO
- Molecular Weight : 348.28 g/mol
- CAS Number : 708293-02-1
| Property | Value |
|---|---|
| Chemical Formula | C18H22BrNO |
| Molecular Weight | 348.28 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
In Vitro Studies
Research indicates that compounds with similar structures can exhibit various biological activities:
- Enzyme Inhibition : Compounds structurally related to Tricyclo[3.3.1.13,7]decane-1-acetamide have shown inhibitory effects on enzymes like 11β-HSD1, which is involved in cortisol metabolism. For instance, a study highlighted that certain derivatives inhibited 11β-HSD1 activity significantly, suggesting potential for metabolic disease treatment .
- Receptor Modulation : Similar tricyclic compounds have been tested for their effects on nuclear receptors such as the estrogen receptor (ER) and androgen receptor (AR). These studies revealed that some compounds could enhance hormone-dependent gene expression, indicating possible endocrine-disrupting properties .
Case Studies
- Metabolic Disease Research : A study focusing on the inhibition of 11β-HSD1 demonstrated that certain derivatives could reduce cortisol levels effectively, which may be beneficial for conditions like metabolic syndrome and Cushing's disease .
- Endocrine Activity Assessment : Another investigation into related compounds showed that they could modulate receptor activity in mammalian cells, suggesting that Tricyclo[3.3.1.13,7]decane-1-acetamide might also interact with similar pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for predicting the biological activity of Tricyclo[3.3.1.13,7]decane-1-acetamide:
- Substituents Impact : The presence of the bromophenyl group is significant as halogenated phenyl groups often enhance lipophilicity and receptor binding affinity.
- Tricyclic Framework : The unique tricyclic structure may confer stability and specificity in biological interactions compared to linear or simpler cyclic compounds.
Q & A
Basic Research Questions
Q. What established synthetic routes are available for Tricyclo[3.3.1.1³,⁷]decane-1-acetamide, N-(4-bromophenyl)-, and how can reaction conditions be optimized for higher yields?
- Methodology : Synthesis typically involves coupling the adamantane core (tricyclo[3.3.1.1³,⁷]decane) with a 4-bromophenylacetamide group via amidation. Key steps include activating the carboxylic acid (e.g., using HATU or EDC as coupling agents) and reacting with 4-bromoaniline. Optimization may involve solvent selection (e.g., DMF or THF), temperature control (room temperature to 60°C), and purification via column chromatography or recrystallization. Monitoring reaction progress with TLC or HPLC ensures intermediate stability .
Q. How can X-ray crystallography and NMR spectroscopy resolve structural ambiguities in adamantane-based acetamides?
- Methodology :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for crystal structure refinement. Single-crystal diffraction data collected at low temperatures (e.g., 100 K) improves resolution. The rigid adamantane core facilitates unambiguous assignment of substituent positions .
- NMR : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify chemical shifts for the bromophenyl group (δ ~7.4 ppm for aromatic protons) and adamantane protons (δ ~1.5–2.2 ppm). 2D NMR (e.g., HSQC, HMBC) confirms connectivity between the acetamide and adamantane moieties .
Advanced Research Questions
Q. What computational methods predict the binding affinity of N-(4-bromophenyl)adamantane acetamides with biological targets?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., enzymes or ion channels). The adamantane core’s rigidity and bromophenyl group’s hydrophobicity may influence binding pockets.
- MD simulations : Run GROMACS or AMBER to assess stability of ligand-receptor complexes over time. Focus on hydrogen bonding between the acetamide group and active-site residues .
Q. How do structural modifications at the adamantane core influence physicochemical properties of related acetamides?
- Methodology :
- LogP analysis : Measure hydrophobicity using shake-flask or HPLC methods. Substituents like bromine increase logP, while polar groups (e.g., hydroxyl) reduce it.
- Thermal stability : Perform DSC/TGA to assess melting points and decomposition temperatures. Adamantane derivatives often exhibit high thermal stability due to their rigid framework .
Q. What strategies reconcile contradictory spectral data in adamantane acetamide derivatives?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
